2-((3-Trifluoromethyl)phenyl)histamine D
2-((3-Trifluoromethyl)phenyl)histamine D
Brand Name:
Vulcanchem
CAS No.:
162049-83-4
VCID:
VC0065133
InChI:
InChI=1S/C12H12F3N3.2C4H4O4/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16;2*5-3(6)1-2-4(7)8/h1-3,6-7H,4-5,16H2,(H,17,18);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
SMILES:
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula:
C20H20F3N3O8
Molecular Weight:
487.4 g/mol
2-((3-Trifluoromethyl)phenyl)histamine D
CAS No.: 162049-83-4
Cat. No.: VC0065133
Molecular Formula: C20H20F3N3O8
Molecular Weight: 487.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162049-83-4 |
|---|---|
| Molecular Formula | C20H20F3N3O8 |
| Molecular Weight | 487.4 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine |
| Standard InChI | InChI=1S/C12H12F3N3.2C4H4O4/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16;2*5-3(6)1-2-4(7)8/h1-3,6-7H,4-5,16H2,(H,17,18);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
| Standard InChI Key | GGDUVPKRZGATLR-LVEZLNDCSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator